molecular formula C23H23N5O4 B2645093 N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895000-20-1

N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Katalognummer: B2645093
CAS-Nummer: 895000-20-1
Molekulargewicht: 433.468
InChI-Schlüssel: UUSPEKKDZCVVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2,4-dimethylphenyl group at the 1-position and a 2,5-dimethoxyphenylacetamide moiety at the 5-position.

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-7-19(15(2)9-14)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-18-10-16(31-3)6-8-20(18)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSPEKKDZCVVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 2,4-dimethylbenzaldehyde, which undergo condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features to N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit promising anticancer properties. For instance:

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation and apoptosis. Inhibition of CDKs can lead to cell cycle arrest in cancer cells, highlighting the potential of this compound in cancer therapy .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar derivatives have shown efficacy in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines . This suggests that N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide could be explored for treating inflammatory diseases.

Neuroprotective Effects

Some studies have suggested that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles .

Drug Development

The unique structure of N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide positions it as a candidate for drug development targeting various diseases such as cancer and inflammatory disorders. The ongoing research into its pharmacokinetics and mechanism of action will be crucial for its development into a therapeutic agent.

Synthesis and Formulation

The synthesis of this compound involves complex chemical processes that can be optimized for better yield and purity. Understanding the formulation aspects will also be essential for its application in clinical settings.

Case Studies and Research Findings

StudyFocusFindings
Dow et al. (2011)Anticancer activityIdentified potent inhibitors of CDKs derived from pyrazolo[3,4-d]pyrimidine; demonstrated significant antiproliferative effects on cancer cell lines .
Pei et al. (2006)NeuroprotectionHighlighted the neuroprotective properties of similar compounds in models of oxidative stress .
MDPI Study (2023)Anti-inflammatoryInvestigated anti-inflammatory mechanisms; suggested potential applications in treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Purity (HPLC)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(2,4-dimethylphenyl), 5-(2-(2,5-dimethoxyphenyl)acetamide) Not reported Estimated ~450–500 Not reported
Example 83 (Patent compound, ) Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-fluoro-4-isopropoxyphenyl), chromen-4-one-linked 302–304 571.20 Not reported
N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3f, ) Pyrimido[4,5-d]pyrimidin-4-one Methoxy-morpholino phenyl, acrylamide Not reported 552.25 95.2%
N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3g, ) Pyrimido[4,5-d]pyrimidin-4-one Methoxy-dimethylaminopiperidine phenyl, acrylamide Not reported ~570 98.0%
Key Observations:

Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyrimidinone core is distinct from the pyrimido[4,5-d]pyrimidinone systems in and .

Substituent Diversity :

  • The 2,5-dimethoxyphenylacetamide group in the target compound contrasts with the chromen-4-one and fluorophenyl groups in the patent compound (). Dimethoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic fluorinated substituents .
  • Acrylamide substituents in and are designed for covalent binding to biological targets (e.g., kinases), whereas the target’s acetamide group likely engages in hydrogen bonding .

Thermal Stability : The patent compound () exhibits a high melting point (302–304°C), suggesting strong intermolecular interactions due to its planar chromen-4-one moiety. The target compound’s melting point is unreported but may be lower due to its flexible acetamide chain .

Bioactivity Trends (Inferred)

While bioactivity data for the target compound are absent, structural analogs provide clues:

  • Pyrazolo-pyrimidinones in are linked to kinase inhibition (e.g., JAK2/STAT3 pathways) due to their ATP-binding site compatibility .

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article compiles recent findings on its biological activity, including anticancer properties, mechanisms of action, and other therapeutic potentials.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Notably, it has shown activity against several cancer cell lines, including breast (MDA-MB-435), leukemia (K-562), and colon cancer cells.

Case Studies

  • In vitro Studies : In a recent study, N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cancer cell lines. These results suggest a promising therapeutic index for further development as an anticancer agent .
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2. This dual action enhances its efficacy in targeting resistant cancer phenotypes .

Neuropharmacological Effects

Beyond its anticancer properties, this compound exhibits potential neuropharmacological activities:

  • Cholinesterase Inhibition : Preliminary studies indicate that N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. Compounds that inhibit these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Summary of Biological Activities

Activity TypeTargeted Pathways/EffectsIC50 Values (µM)References
AnticancerInduces apoptosis via caspase activation10 - 30
Cholinesterase InhibitionAChE and BuChE inhibitionNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions between pyrazolo[3,4-d]pyrimidinone intermediates and chloroacetamide derivatives. For example, highlights reactions with 2-chloro-N-(4-chlorobenzyl)acetamide under reflux conditions in anhydrous solvents (e.g., DMF or acetonitrile) to form the acetamide linkage. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Yields typically range from 70–83%, with purity confirmed by HPLC (>95%) and melting point consistency .
StepReagents/ConditionsYieldPurity Check
1Pyrazolo-pyrimidinone + chloroacetamide, DMF, 80°C, 12h72%TLC (Rf = 0.5)
2Column chromatography (EtOAc/hexane 3:7)83%HPLC (98%)
3Recrystallization (EtOH/H₂O)96%Mp: 216–218°C

Q. Which analytical techniques are critical for structural elucidation?

  • Methodological Answer :

  • 1H NMR : Assign proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) to confirm regiochemistry and tautomeric forms (amine:imine ratios may appear as split signals; see ) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₄N₄O₄: 457.1865, observed: 457.1868) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., torsion angles in pyrazolo-pyrimidine cores, as in ) .

Advanced Research Questions

Q. How can tautomeric equilibria (amine vs. imine forms) be quantitatively analyzed and controlled?

  • Methodological Answer : Tautomerism is observed in NMR spectra (e.g., 50:50 amine:imine ratio in ). To quantify:

  • Use variable-temperature NMR (VT-NMR) to monitor signal coalescence.
  • Employ DFT calculations (B3LYP/6-31G*) to predict stable tautomers.
  • Control equilibrium via solvent polarity (e.g., DMSO stabilizes imine forms) or pH adjustment (acidic conditions favor amine tautomers) .

Q. What strategies improve catalytic efficiency in reductive cyclization steps during synthesis?

  • Methodological Answer : Palladium-catalyzed reductive cyclization ( ) can be optimized by:

  • Ligand design : Bulky phosphine ligands (e.g., Xantphos) enhance regioselectivity.
  • CO surrogates : Replace gaseous CO with formic acid derivatives (e.g., ammonium formate) for safer handling.
  • Solvent effects : Use polar aprotic solvents (DMF or THF) to stabilize intermediates. Reaction yields improve from ~60% to >85% under optimized conditions .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer : Common issues include:

  • Disorder in flexible side chains : Resolved by refining occupancy ratios or using low-temperature data collection (173 K, as in ) .
  • Weak diffraction : Crystallize via vapor diffusion (e.g., dichloromethane/pentane) to improve crystal quality.
  • Data-to-parameter ratio : Maintain ratios >10:1 to ensure refinement reliability (e.g., achieves 13.6:1 with R factor = 0.054) .

Q. How can biological activity (e.g., antioxidant or enzyme inhibition) be systematically evaluated?

  • Methodological Answer :

  • Antioxidant assays : Use DPPH radical scavenging (IC₅₀ values) and FRAP assays, comparing to reference compounds like ascorbic acid ( reports IC₅₀ = 12.5 μM) .
  • Enzyme inhibition : Kinase assays (e.g., EGFR inhibition) with ATP-competitive binding studied via fluorescence polarization.
  • SAR studies : Modify substituents (e.g., 2,4-dimethylphenyl vs. 4-fluorobenzyl in ) to correlate structure with activity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 216–218°C in vs. 221–224°C in ) may arise from polymorphic forms or solvent traces. Mitigate by:
    • Repeating recrystallization in identical solvents.
    • Using DSC to detect polymorph transitions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.